![molecular formula C13H13ClN2S B2413689 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline CAS No. 478258-76-3](/img/structure/B2413689.png)

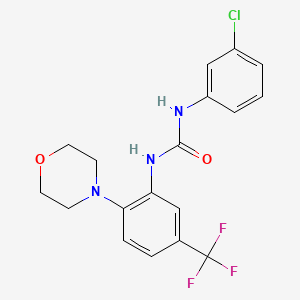

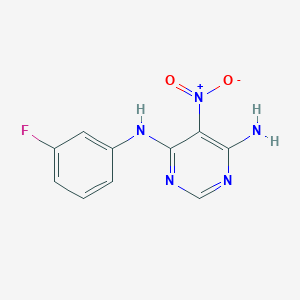

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline” is a derivative of thiazole, which is known to have diverse biological activities . It is related to the compound “1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea” and has a molecular weight of 149.60 .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. A related compound, “(E)-1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine”, has been synthesized and its crystal structure analyzed . Another study reported the synthesis of novel thiazole derivatives .

Molecular Structure Analysis

The molecular structure of this compound involves a thiazole ring bound to a tetrahydroquinoline ring. There is evidence for significant electron delocalization in the system . The compound “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine” has a molecular formula of C6H8ClN5O2S .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex. A related compound, “(E)-1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine”, has been studied for its intermolecular interactions involving N–H ⋯ O, N–H ⋯ N, and C–H ⋯ O–N (nitro group), C–H ⋯ N (thiazol) hydrogen bonds, offset π – π stacking, C–H ⋯π and N (–NO 2) ⋯ C=N intermolecular interactions .

Aplicaciones Científicas De Investigación

Antituberculosis and Cytotoxicity Studies

- Research has shown that derivatives of quinoline, including 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline, have been synthesized and evaluated for their antituberculosis activity. Some derivatives demonstrated significant activity against Mycobacterium tuberculosis with minimal cytotoxic effects against mouse fibroblasts (NIH 3T3) (Selvam et al., 2011).

Antitumor, Antibacterial, and Antifungal Properties

- Novel lipid-like derivatives of hydroxyethyl tetrahydro(iso)quinoline, including related compounds, have shown significant cytotoxicity towards tumor cells, antimicrobial activity against gram-positive and gram-negative bacteria, and antifungal properties. These compounds may be developed as potential monotherapeutic agents for treating infections in cancer patients (Zablotskaya et al., 2018).

Tubulin-Polymerization Inhibitors in Cancer Therapy

- Derivatives of tetrahydroquinoline have been investigated as novel tubulin-polymerization inhibitors targeting the colchicine site, which is crucial in cancer therapy. Some compounds showed potent cytotoxic activity and significant potency against tubulin assembly, highlighting their potential in anticancer drug development (Wang et al., 2014).

Therapeutic Applications in Various Diseases

- Tetrahydroisoquinolines, including related compounds, have been extensively studied for their role as anticancer antibiotics and for therapeutic applications in diseases like malaria, CNS disorders, cardiovascular and metabolic disorders. Some derivatives have shown promise as novel class drugs with unique mechanisms of action (Singh & Shah, 2017).

Antimicrobial Potency

- Synthesized quinoline derivatives have been tested for their in vitro antimicrobial activity, showing remarkable potency against various microorganisms. This highlights their potential as antimicrobial agents (Desai et al., 2013).

Metal Complex Studies

- Metal complexes of related ligands have shown potent bactericidal effects, surpassing those of the ligand alone. Their interaction with DNA and superoxide dismutase mimetic activity has been investigated, adding to the understanding of their biological activities (Patel & Patel, 2015).

Safety and Hazards

Neonicotinoids, which are related compounds, have been linked to adverse ecological effects, including honey-bee colony collapse disorder (CCD) and loss of birds due to a reduction in insect populations . A related compound, “(2-Chloro-1,3-thiazol-5-yl)methanol”, has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been shown to have significant analgesic and anti-inflammatory activities

Mode of Action

Thiazole derivatives are known to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that the compound might have a similar mode of action, but further studies are required to confirm this.

Biochemical Pathways

Given the potential interaction with dna and topoisomerase ii , it can be inferred that the compound might affect the DNA replication and repair pathways

Result of Action

Based on the potential interaction with dna and topoisomerase ii , it can be inferred that the compound might induce DNA double-strand breaks, leading to cell cycle arrest and cell death

Análisis Bioquímico

Biochemical Properties

Thiazoles, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in diverse ways, potentially activating or inhibiting certain pathways .

Cellular Effects

Thiazoles have been reported to exhibit a range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

Thiazoles are known to be involved in various metabolic pathways .

Propiedades

IUPAC Name |

2-chloro-5-(3,4-dihydro-2H-quinolin-1-ylmethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2S/c14-13-15-8-11(17-13)9-16-7-3-5-10-4-1-2-6-12(10)16/h1-2,4,6,8H,3,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRADZRXLMWKLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC3=CN=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride](/img/structure/B2413606.png)

![9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413608.png)

![2-(4-Fluorophenyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2413611.png)

![N-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B2413612.png)

![[(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride](/img/structure/B2413619.png)

![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine](/img/structure/B2413626.png)

![N-[1-(2-Chlorophenyl)ethyl]-2-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2413629.png)